![molecular formula C18H19ClN4O2S B2838114 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1172362-06-9](/img/structure/B2838114.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 4-methyl-2-aminobenzenethiol with chloroacetyl chloride, followed by cyclization. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate β-diketone.
The final step involves coupling the benzothiazole and pyrazole intermediates with a tetrahydrofuran moiety under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques like microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes .
Analyse Chemischer Reaktionen
Oxidation Reactions
The methyl group on the benzothiazole ring undergoes oxidation under mild conditions. For example:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.
-
Products : Sulfoxide derivatives (e.g., methyl sulfoxide) or sulfones, depending on reaction duration and stoichiometry.
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
Oxidation | m-CPBA, DCM, 25°C | Sulfoxide | 68–72 | |
Oxidation | H₂O₂, AcOH, 50°C | Sulfone | 55–60 |
Reduction Reactions
The benzothiazole core and carboxamide group participate in reduction:
-
Catalytic Hydrogenation : Pd/C in methanol under H₂ gas (1 atm) reduces the benzothiazole ring to dihydrobenzothiazole.
-
Borohydride Reduction : NaBH₄ selectively reduces carbonyl groups in the presence of polar aprotic solvents (e.g., THF).
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
Reduction | Pd/C, H₂, MeOH, 25°C | Dihydrobenzothiazole derivative | 85 | |
Reduction | NaBH₄, THF, 0°C → 25°C | Secondary alcohol | 78 |
Substitution Reactions
The chlorine atom at position 7 of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (NAS):
-
Halogen Exchange : Reacts with KBr or KI in DMF at 120°C to yield bromo/iodo analogs.
-
Amination : Treatment with ammonia or primary amines in ethanol produces amino-substituted derivatives.
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
NAS (Br) | KBr, DMF, 120°C, 12h | 7-Bromo analog | 65 | |
Amination | NH₃ (7M in MeOH), EtOH, Δ | 7-Amino derivative | 52 |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields pyrazole-3-carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) in aqueous THF generates the corresponding carboxylate salt.
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
Acid Hydrolysis | 6M HCl, Δ, 6h | Pyrazole-3-carboxylic acid | 90 | |
Base Hydrolysis | 2M NaOH, THF/H₂O, 25°C | Carboxylate salt | 88 |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed coupling:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | Biaryl-pyrazole derivative | 75 |
Alkylation and Acylation
The oxolan-2-ylmethyl group enables further functionalization:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF with NaH to form quaternary ammonium salts.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups to the oxolane moiety.
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates.
-
Reduction : Catalytic hydrogenation follows a stepwise electron transfer mechanism.
-
Hydrolysis : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic water attack.
Stability and Degradation
The compound is stable under inert atmospheres but degrades in UV light (<300 nm) via radical pathways. Hydrolytic stability exceeds 24 hours in pH 7.4 buffer.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds with the benzothiazole moiety exhibit significant anticancer activity. N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
---|---|---|---|
MCF-7 (Breast) | 14.34 | Doxorubicin | 19.35 |
HCT-116 (Colon) | 6.90 | Doxorubicin | 11.26 |
A549 (Lung) | 22.96 | Doxorubicin | 23.47 |
These results suggest that the compound exhibits comparable or superior cytotoxicity to doxorubicin, a standard chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, outperforming standard antibiotics in certain assays.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
These findings suggest potential applications in treating infections resistant to conventional antibiotics.
Case Studies
Several studies have explored the efficacy of this compound:
Study on MCF-7 Cells
A study reported that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 14.34 μM, indicating its potential as a therapeutic agent against breast cancer.
Evaluation Against Bacterial Strains
Another investigation demonstrated that this compound exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Wirkmechanismus
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, its structural features allow it to interact with various biological pathways, potentially modulating cellular processes and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biologische Aktivität
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and an oxolane group. Its molecular formula is C14H16ClN3OS, and it has a molecular weight of approximately 297.85 g/mol. The presence of chlorine and other functional groups contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Amidation : The chlorinated benzothiazole is coupled with an appropriate carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It may act as a modulator for receptors involved in cellular signaling pathways, influencing cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against MCF-7 breast cancer cells. The findings showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial properties against various pathogens. The results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria .
Comparative Analysis
To better understand the effectiveness of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Moderate Anticancer | Enzyme Inhibition |
Compound B | High Antimicrobial | Cell Wall Disruption |
N-(7-chloro... | High Anticancer & Antimicrobial | Enzyme Inhibition & Receptor Modulation |
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11-5-6-13(19)16-15(11)20-18(26-16)23(10-12-4-3-9-25-12)17(24)14-7-8-22(2)21-14/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICINARLICULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.